

GW4064: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

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| Compound Name: | <i>N-((6-Chloropyridin-3-yl)methyl)propan-2-amine</i> |
| CAS No.: | 120739-83-5 |
| Cat. No.: | B180426 |

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Introduction: Unveiling GW4064, a Potent Farnesoid X Receptor Agonist

In the landscape of nuclear receptor modulation, the compound GW4064 has emerged as a cornerstone pharmacological tool for investigating the multifaceted roles of the Farnesoid X Receptor (FXR). Initially identified as a potent, selective, non-steroidal agonist of FXR, GW4064 has been instrumental in elucidating the receptor's function in regulating bile acid, lipid, and glucose homeostasis.^{[1][2][3]} Its utility extends beyond basic research, with a growing body of evidence highlighting its therapeutic potential in a range of metabolic and inflammatory diseases, as well as in oncology.^{[1][4][5]}

This technical guide provides an in-depth exploration of GW4064, offering a synthesis of its chemical properties, biological activities, and diverse applications. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource, detailing not only the compound's mechanism of action but also

providing practical, field-proven insights and experimental protocols to facilitate its effective use in the laboratory. While a potent research tool, it is important to note that limitations such as low solubility and a potentially toxic stilbene pharmacophore make GW4064 unsuitable as a direct drug candidate, but it remains invaluable for preclinical investigations.[3]

Physicochemical and Biological Properties of GW4064

A thorough understanding of a compound's properties is paramount for its effective application in research and development. The key physicochemical and biological characteristics of GW4064 are summarized below.

Quantitative Data Summary



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Core Mechanism of Action: GW4064 as an FXR Agonist

GW4064 exerts its biological effects primarily through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, kidney, and adrenal glands.[2] FXR functions as a ligand-activated transcription factor that plays a critical role in maintaining metabolic homeostasis.

Upon binding to FXR, GW4064 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. A

key downstream effector of FXR activation is the small heterodimer partner (SHP), which in turn represses the activity of multiple other transcription factors.[2] This intricate signaling cascade underlies the diverse physiological effects of GW4064.

It is noteworthy that some studies have suggested potential off-target effects for GW4064, including the modulation of multiple G protein-coupled receptors, which should be considered when interpreting experimental results.[6][7]

FXR-Mediated Signaling Pathway



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Caption: GW4064 activation of the FXR signaling cascade.

Applications in Research and Drug Development

The potent and selective activation of FXR by GW4064 has positioned it as an indispensable tool in various fields of biomedical research.

Metabolic Diseases

GW4064 has been extensively used to probe the role of FXR in metabolic disorders. Studies have demonstrated its efficacy in animal models of:

- **Hepatic Steatosis and Insulin Resistance:** Treatment with GW4064 has been shown to repress diet-induced hepatic steatosis and improve insulin sensitivity by reducing the

expression of the lipid transporter Cd36 and key enzymes in gluconeogenesis.[5]

- Cholesterol and Triglyceride Metabolism: As an FXR agonist, GW4064 plays a role in lowering serum triglyceride levels.[3]

Inflammatory Bowel Disease and Intestinal Barrier Function

Research has highlighted the protective effects of GW4064 in the context of intestinal inflammation. It has been shown to alleviate lipopolysaccharide (LPS)-induced disruptions to the intestinal barrier and reduce colon carcinogenesis.[4] Mechanistically, GW4064 can prevent damage to intestinal tight junctions and modulate the gut microbiota in an FXR-dependent manner.[4]

Oncology

The role of FXR in cancer is complex and context-dependent. GW4064 has been utilized to explore these complexities:

- Colorectal Cancer (CRC): In CRC cells, GW4064 can induce apoptosis, block the cell cycle, and mediate immunogenic cell death.[1] However, it can also upregulate the expression of PD-L1, suggesting a potential combination therapy approach with immune checkpoint inhibitors.[1]
- Breast and Colon Cancer: Some studies have reported that GW4064 promotes apoptosis in breast and colon cancer cells.[6]
- Hepatoma: In contrast, in HepG2 hepatoma cells, GW4064 has been shown to protect against apoptosis induced by serum deprivation.[6]

Drug Metabolism

GW4064 has been found to influence the expression of drug-metabolizing enzymes. For instance, it can repress the expression of CYP3A4, a major enzyme in drug metabolism, in human hepatocytes through the upregulation of SHP.[2] This highlights the potential for drug-drug interactions with FXR agonists.

Experimental Protocols

The following protocols provide a starting point for utilizing GW4064 in both in vitro and in vivo settings. Researchers should optimize these protocols based on their specific experimental systems.

In Vitro Cell-Based Assays

Objective: To assess the effect of GW4064 on target gene expression in a relevant cell line (e.g., HepG2).

Methodology:

- **Cell Culture:** Culture HepG2 cells in appropriate media and conditions until they reach 70-80% confluency.
- **Compound Preparation:** Prepare a stock solution of GW4064 in a suitable solvent such as DMSO. Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 1 μ M).
- **Treatment:** Treat the cells with varying concentrations of GW4064 or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).
- **RNA Extraction and qRT-PCR:** Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of FXR target genes (e.g., SHP) and genes of interest.
- **Data Analysis:** Normalize the expression of target genes to a housekeeping gene and calculate the fold change relative to the vehicle control.

In Vivo Animal Studies

Objective: To evaluate the effect of GW4064 on hepatic steatosis in a diet-induced obesity mouse model.

Methodology:

- **Animal Model:** Induce obesity and hepatic steatosis in mice by feeding them a high-fat diet.

- **Compound Administration:** Prepare a formulation of GW4064 for intraperitoneal injection. A common vehicle is a solution of DMSO, PEG300, Tween-80, and saline.[8] Administer GW4064 (e.g., 30 mg/kg) or vehicle control to the mice via intraperitoneal injection every other day for a specified period (e.g., 2 weeks).[9]
- **Sample Collection:** At the end of the treatment period, collect blood and liver tissue samples for analysis.
- **Biochemical Analysis:** Measure serum levels of triglycerides, cholesterol, and liver enzymes (ALT, AST).
- **Histological Analysis:** Perform histological staining (e.g., H&E, Oil Red O) on liver sections to assess the degree of steatosis.
- **Gene Expression Analysis:** Analyze the expression of genes involved in lipid metabolism in the liver tissue via qRT-PCR or Western blotting.

Experimental Workflow Diagram



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Caption: Workflow for an in vivo study using GW4064.

Safety and Handling

While specific safety data for GW4064 is not extensively detailed in the provided search results, standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, lab coats, and eye protection. It is advisable to consult the manufacturer's safety data sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

GW4064 stands as a powerful and selective agonist of the Farnesoid X Receptor, offering researchers a critical tool to unravel the complexities of metabolic and inflammatory pathways. Its well-characterized mechanism of action and proven efficacy in a multitude of preclinical models underscore its value in both fundamental research and the early stages of drug discovery. By understanding its properties, mechanism, and appropriate experimental applications, scientists can continue to leverage GW4064 to advance our knowledge of FXR biology and its therapeutic potential.

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- To cite this document: BenchChem. [GW4064: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180426#cas-number-120739-83-5-properties-and-uses>]

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